チロホスチン B48

概要

説明

チロホスチン B48は、チロシンキナーゼ阻害剤のクラスに属する合成化合物です。チロシンキナーゼの活性を阻害する能力で知られており、チロシンキナーゼはタンパク質中のチロシン残基のリン酸化を担う酵素です。この阻害は、細胞の増殖、分化、代謝を含むさまざまな細胞プロセスに影響を与える可能性があります。 This compoundは、特に癌や異常なチロシンキナーゼ活性を伴う他の疾患の治療における潜在的な治療用途について研究されています .

科学的研究の応用

Tyrphostin B48 has been extensively studied for its scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of tyrosine kinases and their role in various chemical reactions.

Biology: Investigated for its effects on cellular processes, including cell growth, differentiation, and apoptosis.

Medicine: Explored for its potential therapeutic applications in treating cancer, autoimmune diseases, and other conditions involving abnormal tyrosine kinase activity.

Industry: Utilized in the development of new drugs and therapeutic agents targeting tyrosine kinases

作用機序

チロホスチン B48は、チロシンキナーゼの活性を阻害することによってその効果を発揮します。それは酵素の活性部位に結合し、標的タンパク質中のチロシン残基のリン酸化を防ぎます。この阻害は、細胞の増殖、分化、代謝に関与するさまざまなシグナル伝達経路を破壊します。 This compoundの分子標的には、細胞プロセスにおいて重要な役割を果たすアリール炭化水素受容体(AhR)と熱ショックタンパク質90(HSP90)が含まれます .

類似の化合物との比較

類似の化合物

ハーブマイシン A: 異なる作用機序を持つ別のチロシンキナーゼ阻害剤。

ゲニステイン: チロシンキナーゼを阻害し、その抗癌特性について研究されてきた天然化合物。

チロホスチン AG538: チロシンキナーゼに対する同様の阻害効果を持つ密接に関連する化合物

This compoundの独自性

This compoundは、その特定の構造と芳香族環上のヒドロキシル基の存在により、その阻害活性に寄与するため、ユニークです。 ダイオキシンによって誘導されたアリール炭化水素受容体の核内局在を阻害する能力は、他のチロシンキナーゼ阻害剤とは異なります .

生化学分析

Biochemical Properties

Tyrphostin B48 interacts with several enzymes and proteins. It is known to inhibit the activation of the aryl hydrocarbon receptor (AhR), a transcription factor activated by dioxin and related xenobiotics . The inhibitory effects of Tyrphostin B48 on endogenous tyrosine kinase activity have been evaluated by detecting alterations in the tyrosine phosphorylation states of cellular proteins .

Cellular Effects

Tyrphostin B48 has significant effects on various types of cells and cellular processes. It suppresses the transcriptional activation of AhR induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . It also inhibits the nuclear localization of AhR . In human glioma cell lines, Tyrphostin B48 has been observed to inhibit dose-dependently the EGF-stimulated cell growth and tyrosine autophosphorylation .

Molecular Mechanism

The molecular mechanism of Tyrphostin B48 involves its interaction with AhR. It inhibits the nuclear localization of AhR induced by TCDD, although the amount of AhR protein is not altered . This suggests that Tyrphostin B48 exerts its effects at the molecular level through binding interactions with biomolecules, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

It has been observed that the optimum time for the maximum inhibitory effect on tyrosine autophosphorylation is 12 to 18 hours after treatment with Tyrphostin B48 .

Metabolic Pathways

Its role as a tyrosine kinase inhibitor suggests that it may interact with enzymes or cofactors involved in tyrosine kinase pathways .

Subcellular Localization

It has been observed to inhibit the nuclear localization of AhR , suggesting that it may have effects on the activity or function of this protein in specific compartments or organelles.

準備方法

合成経路と反応条件

チロホスチン B48の合成は、ベンジリデン-シアノアセトアミド誘導体であるコア構造の調製から始まるいくつかのステップを伴います。重要なステップには以下が含まれます。

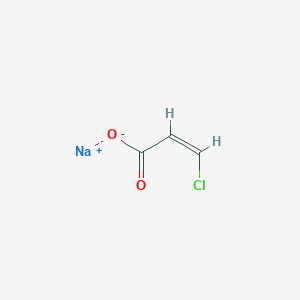

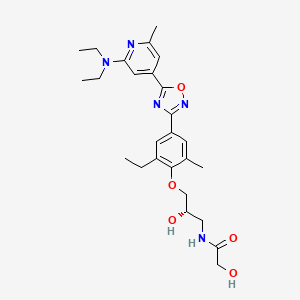

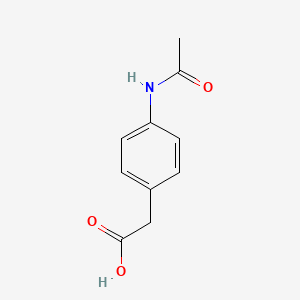

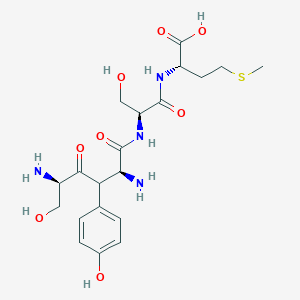

縮合反応: 最初のステップは、水酸化ナトリウムなどの塩基の存在下で、ベンザルデヒド誘導体をシアノアセトアミドと縮合させて、ベンジリデン-シアノアセトアミドコアを形成することです。

水酸化: 次のステップは、特定の位置にヒドロキシル基を導入するために、芳香族環の水酸化を行います。これは、過酸化水素または他の酸化剤などの試薬を使用して達成できます。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、純粋な形のthis compoundが得られます.

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収量と純度を最大化するために反応条件を最適化することを伴います。これには、温度、反応時間、および試薬の濃度を制御することが含まれます。 工業用方法には、最終生成物が必要な基準を満たすことを保証するために、高速液体クロマトグラフィー(HPLC)などの高度な精製技術も組み込まれています .

化学反応の分析

反応の種類

チロホスチン B48は、以下を含むさまざまな化学反応を起こします。

酸化: 芳香族環上のヒドロキシル基は、キノンまたは他の酸化された誘導体に変換するために酸化することができます。

還元: シアノ基は、アミンまたは他の還元された生成物に変換するために還元できます。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム、または他の酸化剤。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、または他の還元剤。

生成される主な生成物

酸化生成物: キノン、ヒドロキシル化された誘導体。

還元生成物: アミン、還元されたシアノ誘導体。

置換生成物: ハロゲン化された、スルホン化された、または他の置換された誘導体.

科学研究の応用

This compoundは、以下を含む科学研究の用途について広く研究されてきました。

化学: チロシンキナーゼの阻害とそのさまざまな化学反応における役割を研究するためのモデル化合物として使用されています。

生物学: 細胞の増殖、分化、アポトーシスを含む細胞プロセスに対するその影響について調査されました。

医学: 癌、自己免疫疾患、および異常なチロシンキナーゼ活性を伴う他の状態の治療における潜在的な治療用途について探求されました。

類似化合物との比較

Similar Compounds

Herbimycin A: Another tyrosine kinase inhibitor with a different mechanism of action.

Genistein: A natural compound that inhibits tyrosine kinases and has been studied for its anticancer properties.

Tyrphostin AG538: A closely related compound with similar inhibitory effects on tyrosine kinases

Uniqueness of Tyrphostin B48

Tyrphostin B48 is unique due to its specific structure and the presence of hydroxyl groups on the aromatic ring, which contribute to its inhibitory activity. Its ability to inhibit the nuclear localization of the aryl hydrocarbon receptor induced by dioxin distinguishes it from other tyrosine kinase inhibitors .

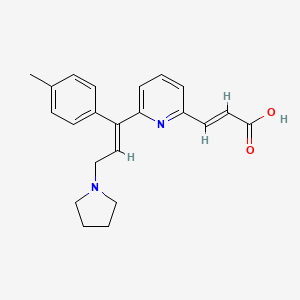

特性

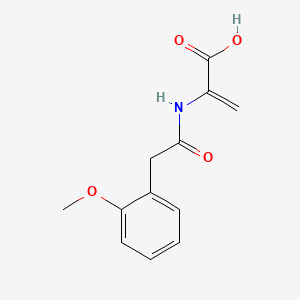

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21)/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHOVJYOELRGMV-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018515 | |

| Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-35-3, 139087-53-9 | |

| Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133550-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG 494 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139087539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin B48 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin AG 494 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tyrphostin B494?

A: Tyrphostin B48 (also known as AG 494) is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. [] It acts as an ATP-competitor, binding to the ATP-binding site of EGFR and blocking its phosphorylation activity. [] This inhibition disrupts downstream signaling cascades involved in cell proliferation, differentiation, and survival. []

Q2: How does Tyrphostin B48 affect the cellular response to Angiotensin II?

A: Research suggests that Tyrphostin B48 can inhibit the angiotensin II-induced stimulation of phospholipase C γ1 (PLCγ1) in vascular smooth muscle cells. [, ] This inhibition is likely due to Tyrphostin B48's ability to block the tyrosine kinase activity required for the activation of PLCγ1 by angiotensin II. [, ]

Q3: Does Tyrphostin B48 impact the aryl hydrocarbon receptor (AhR) pathway?

A: While Tyrphostin B48 is known as an EGFR tyrosine kinase inhibitor, studies demonstrate it can also inhibit the nuclear localization of AhR induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in human Caco-2 cells. [] Importantly, unlike other tyrosine kinase inhibitors like Herbimycin A, Tyrphostin B48 doesn't affect the overall amount of AhR protein. [] This suggests a specific interference with AhR nuclear translocation rather than protein degradation.

Q4: What is the impact of Tyrphostin B48 on cell cycle progression?

A: Research indicates that Tyrphostin B48 can induce cell cycle arrest in the G1 phase in both DU 145 prostate cancer cells and A549 lung cancer cells. [] This arrest is consistent with the inhibition of EGFR signaling, which plays a role in cell cycle progression.

Q5: What are the implications of Tyrphostin B48's effects on ERK and AKT activity?

A: Tyrphostin B48's impact on ERK and AKT activity appears to be cell type-dependent. [] In DU 145 cells, Tyrphostin B48 significantly decreased the enzymatic activity of both ERK and AKT. [] Conversely, in A549 cells, only AKT phosphorylation was effectively inhibited by Tyrphostin B48. [] This highlights the complexity of cellular signaling and the need for further investigation into the specific mechanisms involved.

Q6: What is the significance of silica-induced NF-κB activation and its modulation by Tyrphostin B48?

A: Studies demonstrate that silica exposure can activate NF-κB in macrophages, a process mediated by reactive oxygen species (ROS) and protein tyrosine kinases. [, ] Importantly, Tyrphostin B48 effectively prevented this silica-induced NF-κB activation, suggesting its potential therapeutic role in mitigating silica-related inflammatory responses. [, ]

Q7: Does Tyrphostin B48 influence bone formation or interact with BMP9 signaling?

A: While not directly addressed in the provided research papers, it's worth noting that a related compound, AG-494, alongside AG-1478, was found to inhibit the synergistic effect of EGF on BMP9-induced osteogenic differentiation in a dose- and time-dependent manner. [] This suggests a potential role of EGFR tyrosine kinase inhibition, potentially by Tyrphostin B48 as well, in modulating bone formation pathways.

Q8: What analytical methods are commonly used to study Tyrphostin B48?

A: Common analytical techniques used in the research include Western blotting to assess protein expression and phosphorylation levels, chemiluminescence assays to measure ROS production, and electrophoretic mobility shift assays (EMSA) to determine NF-κB DNA binding activity. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。